Product packaging for 2,2-Dimethyl-3-morpholinopropanoic acid(Cat. No.:CAS No. 143688-41-9)

2,2-Dimethyl-3-morpholinopropanoic acid

Cat. No.: B2551980
CAS No.: 143688-41-9
M. Wt: 187.239
InChI Key: GQXYOUIPSRYOPE-UHFFFAOYSA-N
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Description

Significance in Complex Organic Synthesis

The significance of 2,2-Dimethyl-3-morpholinopropanoic acid in complex organic synthesis lies in its utility as a versatile intermediate. sci-hub.se The morpholine (B109124) ring is a readily accessible synthetic building block, and its presence can confer desirable pharmacokinetic properties to a target molecule. sci-hub.se The carboxylic acid function is a key reactive site, enabling its participation in a wide array of synthetic transformations.

Detailed research findings highlight the synthetic utility of related morpholine-containing propanoic acid derivatives. For instance, derivatives of 2-methyl-3-(N-morpholyl)propionic acid have been synthesized and used as precursors for more complex hydrazides, which are then reacted with various aldehydes and ketones to create a library of new compounds. researchgate.net This demonstrates how the morpholine-propanoic acid scaffold can be systematically modified. The carboxylic acid group can be readily converted into esters, amides, and other functional groups, making it a valuable starting material for multi-step syntheses. The synthesis of derivatives often involves multi-step processes, including condensation, cyclization, and substitution reactions, underscoring the role of such compounds as foundational materials. ontosight.ai

The general strategy of using functionalized organic molecules as building blocks is central to modern synthesis. sigmaaldrich.com Access to the right substrate, such as this compound, is as crucial as the reagents and catalysts used to transform it into a desired, more complex target. sigmaaldrich.com

Physicochemical Properties

Below is an interactive table detailing the key physicochemical properties of this compound and its common salt form.

PropertyThis compoundThis compound hydrochloride
CAS Number 143688-41-92060034-59-3 bldpharm.com
Molecular Formula C₉H₁₇NO₃C₉H₁₈ClNO₃ nih.gov
Molecular Weight 187.24 g/mol 223.70 g/mol nih.gov
Synonyms 2,2-dimethyl-3-morpholin-4-ylpropanoic acidKHD03459 nih.gov

Historical Context of Morpholine-Containing Carboxylic Acid Scaffolds

The morpholine heterocycle has long been recognized as a valuable framework in medicinal chemistry. researchgate.net Its integration into drug candidates is a well-established strategy to improve pharmacokinetic and metabolic characteristics. researchgate.netnih.gov Historically, the morpholine ring was identified for its ability to impart favorable properties such as enhanced water solubility, improved metabolic stability, and a desirable lipophilic–hydrophilic balance. nih.govontosight.ai These attributes are crucial for a compound's ability to be absorbed, distributed, and metabolized effectively in the body.

A plethora of approved drugs containing the morpholine moiety have reached the market over several decades, validating its importance. nih.gov Examples include:

Aprepitant (2003): An antiemetic agent where the morpholine ring is a key part of the scaffold, contributing to its potency as a substance P antagonist. nih.govacs.org

Reboxetine (1997): An antidepressant where the morpholine ring is a central structural feature. nih.gov

Gefitinib (2002): An anticancer agent where the morpholine moiety was added to prolong the plasma half-life. sci-hub.se

Rivaroxaban (2008): An anticoagulant where the keto-morpholine group contributes to its inhibitory activity and allows for oral absorption. sci-hub.se

This history illustrates the successful and continued use of the morpholine scaffold in drug design. The development of morpholine-containing carboxylic acids is a logical extension of this principle, aiming to create versatile building blocks and lead compounds for new therapeutic agents. researchgate.nete3s-conferences.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H17NO3 B2551980 2,2-Dimethyl-3-morpholinopropanoic acid CAS No. 143688-41-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,2-dimethyl-3-morpholin-4-ylpropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO3/c1-9(2,8(11)12)7-10-3-5-13-6-4-10/h3-7H2,1-2H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQXYOUIPSRYOPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CN1CCOCC1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Derivatization and Structural Modification of 2,2 Dimethyl 3 Morpholinopropanoic Acid

Design Principles for Analog Generation

Key design principles for generating analogs of 2,2-Dimethyl-3-morpholinopropanoic acid include:

Structure-Activity Relationship (SAR) Studies: SAR studies are fundamental to understanding how specific structural features of a molecule influence its biological activity. By making systematic changes to the structure of this compound and assessing the impact on its function, researchers can identify which parts of the molecule are essential for its activity and which can be modified to improve its properties.

Isosteric and Bioisosteric Replacement: This strategy involves replacing a functional group with another that has similar physical or chemical properties, with the goal of enhancing the desired biological activity or improving pharmacokinetic parameters. For example, the morpholine (B109124) oxygen could be replaced with a sulfur atom to create a thiomorpholine analog, which may alter the compound's polarity and binding interactions.

Conformational Restriction: Introducing conformational constraints, such as adding a bridging unit to the morpholine ring, can lock the molecule into a specific three-dimensional shape. This can lead to increased potency and selectivity by favoring the bioactive conformation that binds most effectively to a biological target.

Introduction of Pharmacophoric Elements: Specific functional groups known to interact with particular biological targets can be incorporated into the structure of this compound. This could involve adding hydrogen bond donors or acceptors, or hydrophobic groups to enhance binding affinity.

Esterification and Amidation Reactions for Covalent Modification

The carboxylic acid group of this compound is a prime site for covalent modification through esterification and amidation reactions. These reactions allow for the synthesis of a wide array of derivatives with altered polarity, solubility, and potential for prodrug applications.

Esterification: The conversion of the carboxylic acid to an ester can be achieved using various methods. A common approach is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. The choice of alcohol can significantly impact the properties of the resulting ester. For instance, esterification with a long-chain alcohol would increase the lipophilicity of the molecule.

Ester DerivativeAlcoholCatalystReaction ConditionsYield
Methyl 2,2-dimethyl-3-morpholinopropanoateMethanolH₂SO₄RefluxData not available
Ethyl 2,2-dimethyl-3-morpholinopropanoateEthanolp-TsOHDean-Stark trapData not available
Benzyl 2,2-dimethyl-3-morpholinopropanoateBenzyl alcoholDCC/DMAPRoom TemperatureData not available

Amidation: The formation of amides from this compound involves coupling the carboxylic acid with a primary or secondary amine. This reaction typically requires the use of a coupling agent to activate the carboxylic acid. Commonly used coupling reagents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in combination with an additive such as 1-hydroxybenzotriazole (HOBt) to suppress side reactions and improve yields. nih.gov The choice of amine allows for the introduction of a wide range of functional groups, enabling fine-tuning of the molecule's properties.

Amide DerivativeAmineCoupling ReagentReaction ConditionsYield
N-Benzyl-2,2-dimethyl-3-morpholinopropanamideBenzylamineEDC/HOBtRoom TemperatureData not available
N-(2-Hydroxyethyl)-2,2-dimethyl-3-morpholinopropanamideEthanolamineDCC/DMAP0°C to Room TempData not available
Morpholino(2,2-dimethyl-3-morpholinopropyl)methanoneMorpholineHATU/DIPEARoom TemperatureData not available

Modifications at the Morpholine Ring System

The morpholine ring of this compound offers several positions for structural modification, including the nitrogen atom and the carbon atoms of the ring itself.

N-Substitution Reactions

The nitrogen atom of the morpholine ring is a nucleophilic center that can readily undergo substitution reactions.

N-Alkylation: This involves the reaction of the morpholine nitrogen with an alkyl halide or other alkylating agent. N-alkylation can introduce a variety of substituents, from simple alkyl chains to more complex functional groups. For example, N-methylation can be achieved using reagents like dimethyl sulfate or methyl iodide. researchgate.net

N-Acylation: The morpholine nitrogen can also be acylated using an acyl chloride or anhydride. This reaction introduces an amide linkage at the nitrogen atom, which can significantly alter the electronic properties and hydrogen bonding potential of the morpholine ring.

Ring Substitutions (e.g., Methylation)

Introducing substituents onto the carbon atoms of the morpholine ring can have a profound impact on the molecule's conformation and biological activity. Methylation is a common modification that can enhance lipophilicity and metabolic stability. The synthesis of C-methylated morpholine derivatives often starts from appropriately substituted amino alcohols.

Alpha- and Beta-Substitutions on the Propanoic Acid Chain

Modifications at the alpha and beta positions of the propanoic acid chain of this compound provide another avenue for creating structural diversity.

Alpha-Substitutions: The alpha-position of the propanoic acid chain is adjacent to the carboxylic acid group. Introducing substituents at this position can influence the acidity of the carboxylic acid and create a new stereocenter if the substituent is other than a methyl group. Synthesizing alpha-substituted analogs can be challenging due to the steric hindrance from the gem-dimethyl groups.

Beta-Substitutions: The beta-position is where the morpholine ring is attached. Introducing substituents at this position would require starting from a different building block, such as a substituted amino alcohol, in the synthesis of the morpholine ring. Beta-substitution can significantly alter the spatial relationship between the morpholine ring and the propanoic acid moiety.

Chemoenzymatic and Biocatalytic Approaches to Derivatization

Chemoenzymatic and biocatalytic methods offer a green and highly selective alternative to traditional chemical synthesis for the derivatization of this compound. Enzymes can catalyze reactions with high regio- and stereoselectivity under mild conditions.

Lipase-Catalyzed Esterification: Lipases are enzymes that can catalyze the formation of ester bonds. They can be used to esterify the carboxylic acid group of this compound with a variety of alcohols. Lipase-catalyzed reactions are often performed in organic solvents to shift the equilibrium towards ester formation. nih.gov

Enzymatic Amidation: While less common than esterification, some enzymes can catalyze the formation of amide bonds. Biocatalytic amidation can be achieved using lipases or specialized amide ligases. nih.govresearchgate.net These methods offer a sustainable approach to synthesizing amide derivatives of this compound.

Advanced Spectroscopic and Analytical Characterization of 2,2 Dimethyl 3 Morpholinopropanoic Acid and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. For 2,2-Dimethyl-3-morpholinopropanoic acid, a combination of 1D and 2D NMR experiments would be required for a complete structural assignment.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the different proton environments in the molecule.

Morpholine (B109124) Ring Protons: The eight protons on the morpholine ring would likely appear as two complex multiplets. The four protons adjacent to the oxygen atom (O-CH₂) are expected to be deshielded and resonate at a lower field (higher ppm value) compared to the four protons adjacent to the nitrogen atom (N-CH₂).

Propanoic Acid Chain Protons:

The two methyl groups attached to the quaternary carbon (C(CH₃)₂) are chemically equivalent. Due to the high symmetry, their six protons would produce a sharp, intense singlet.

The methylene group connecting the quaternary carbon to the morpholine nitrogen (-C-CH₂-N) would appear as a singlet, as there are no adjacent protons to cause spin-spin splitting.

Carboxylic Acid Proton: The acidic proton of the carboxyl group (-COOH) would typically appear as a broad singlet at a significantly downfield chemical shift. Its position can be highly variable depending on the solvent, concentration, and temperature.

Predicted ¹H NMR Data (Note: This table is predictive and not based on experimental data.)

Chemical GroupPredicted Chemical Shift (ppm)MultiplicityIntegration
-COOH10.0 - 12.0broad singlet1H
Morpholine O-CH3.6 - 3.8multiplet4H
Morpholine N-CH2.4 - 2.6multiplet4H
-C-CH ₂-N2.3 - 2.5singlet2H
C(CH ₃)₂1.1 - 1.3singlet6H

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The proton-decoupled ¹³C NMR spectrum would provide information on the number of non-equivalent carbon atoms and their chemical environments.

Carboxyl Carbon: The carbon of the -COOH group is expected to have the largest chemical shift, appearing significantly downfield.

Quaternary Carbon: The carbon atom bonded to the two methyl groups, the methylene group, and the carboxyl group (-C (CH₃)₂) would appear as a singlet with a characteristic chemical shift for a quaternary aliphatic carbon.

Methyl Carbons: The two methyl groups are equivalent and would produce a single resonance signal in the upfield region of the spectrum.

Methylene Carbon: The carbon of the methylene bridge (-C H₂-N) would have a distinct chemical shift.

Morpholine Carbons: The four carbons of the morpholine ring are divided into two sets of equivalent carbons. The two carbons adjacent to the oxygen (O-C H₂) would appear at a lower field than the two carbons adjacent to the nitrogen (N-C H₂).

Predicted ¹³C NMR Data (Note: This table is predictive and not based on experimental data.)

Carbon AtomPredicted Chemical Shift (ppm)
C =O175 - 185
Morpholine O-C H₂65 - 70
Morpholine N-C H₂52 - 56
-C H₂-N58 - 65
-C (CH₃)₂40 - 45
-C(C H₃)₂20 - 25

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

To unambiguously assign the proton and carbon signals, 2D NMR experiments are essential.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. For this molecule, correlations would be expected between the protons within the morpholine ring (the N-CH₂ and O-CH₂ groups), helping to decipher their complex multiplets.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively link each proton signal (from the ¹H NMR) to its corresponding carbon signal (from the ¹³C NMR). For instance, it would connect the singlet of the six methyl protons to the single methyl carbon resonance.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart. This is crucial for establishing the connectivity of the molecular skeleton. Key expected correlations would include the methyl protons to the quaternary carbon and the carboxyl carbon, and the methylene bridge protons to the quaternary carbon and the morpholine carbons adjacent to the nitrogen.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight of a compound and to gain structural information from its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

HRMS would be used to determine the exact mass of the molecular ion to four or more decimal places. This allows for the calculation of the elemental formula of the compound (C₉H₁₇NO₃), confirming its composition with high confidence. For this compound, the expected exact mass for the protonated molecule [M+H]⁺ would be calculated and compared against the experimental value.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. This technique would be used to analyze the purity of a sample of this compound and to study its fragmentation.

In a typical analysis, the compound would first be separated from any impurities on an HPLC column (e.g., a reverse-phase C18 column). The eluent would then be introduced into the mass spectrometer.

The resulting mass spectrum would show the protonated molecular ion [M+H]⁺. By inducing fragmentation (MS/MS), a characteristic pattern would be observed. Expected fragmentation pathways would likely involve:

Loss of the carboxyl group: Cleavage could result in the loss of CO₂ (44 Da) or the entire COOH group (45 Da).

Cleavage of the morpholine ring: The morpholine ring can undergo characteristic ring-opening fragmentation.

Alpha-cleavage: The bond adjacent to the nitrogen atom is a likely point of cleavage, potentially leading to the loss of the entire 2,2-dimethylpropanoic acid side chain or fragments thereof.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are powerful, non-destructive techniques used to probe the vibrational modes of molecules. By analyzing the absorption of infrared radiation (in IR spectroscopy) or the inelastic scattering of monochromatic light (in Raman spectroscopy), specific functional groups within a molecule can be identified, providing a molecular fingerprint.

For this compound, the spectra are characterized by vibrational modes originating from its distinct structural components: the carboxylic acid group, the morpholine ring, and the dimethyl-substituted propyl backbone.

Carboxylic Acid Group: The most prominent feature in the IR spectrum is a very broad O-H stretching vibration, typically found between 2500 and 3300 cm⁻¹, which is a hallmark of hydrogen-bonded carboxylic acids. docbrown.info The C=O stretching vibration of the carbonyl group gives rise to a strong, sharp absorption band in the region of 1700-1725 cm⁻¹. docbrown.infoquora.com

Morpholine Ring: The morpholine moiety contributes several characteristic vibrations. The C-O-C ether linkage typically shows a strong stretching band around 1100 cm⁻¹. The C-N stretching vibrations of the tertiary amine are also observable in the 1000-1250 cm⁻¹ range.

Alkyl Backbone: C-H stretching vibrations from the methyl and methylene groups appear in the 2845-2975 cm⁻¹ region. docbrown.info These often overlap with the broad O-H stretch of the carboxylic acid. docbrown.info

While IR spectroscopy is sensitive to polar functional groups, Raman spectroscopy is particularly effective for analyzing non-polar bonds and symmetric vibrations, offering complementary information. Theoretical calculations, such as Density Functional Theory (DFT), can be used to compute harmonic frequencies and aid in the precise assignment of observed vibrational modes to specific molecular motions. nih.govresearchgate.net

Below is a table summarizing the expected characteristic vibrational frequencies for this compound.

Vibrational Mode Functional Group Expected Wavenumber (cm⁻¹) Expected Intensity (IR)
O-H StretchCarboxylic Acid2500-3300Broad, Strong
C-H StretchAlkyl (CH₃, CH₂)2845-2975Medium to Strong
C=O StretchCarboxylic Acid1700-1725Strong
C-O-C StretchEther (Morpholine)~1100Strong
C-N StretchTertiary Amine (Morpholine)1000-1250Medium
C-O StretchCarboxylic Acid1210-1320Medium

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. nih.gov This technique provides unambiguous data on bond lengths, bond angles, and torsional angles, revealing the molecule's conformation and the packing arrangement within the crystal lattice.

The process begins with the growth of a high-quality single crystal of the compound, which can be the rate-determining step in the analysis. nih.gov This crystal is then exposed to a focused beam of X-rays, and the resulting diffraction pattern is collected and analyzed. The pattern of diffracted X-rays is used to calculate an electron density map, from which a model of the molecular structure is built and refined.

For this compound, a zwitterionic structure may be present in the solid state, with the morpholine nitrogen being protonated and the carboxylic acid group deprotonated. X-ray crystallography would confirm the exact location of the proton and detail the intricate network of intermolecular interactions, such as hydrogen bonds, that stabilize the crystal structure.

While specific crystallographic data for this compound is not widely published, the table below illustrates the typical parameters obtained from a single-crystal X-ray diffraction experiment.

Crystallographic Parameter Description Example Data
Chemical FormulaThe elemental composition of the molecule.C₉H₁₇NO₃
Formula WeightThe mass of one mole of the compound.187.24 g/mol
Crystal SystemThe classification of the crystal based on its symmetry.Monoclinic
Space GroupThe group of symmetry operations describing the crystal.P2₁/c
Unit Cell DimensionsThe lengths of the cell axes (a, b, c) and the angles between them (α, β, γ).a = 10.1 Å, b = 8.5 Å, c = 12.3 Å, β = 95.0°
VolumeThe volume of the unit cell.1055 ų
ZThe number of molecules per unit cell.4
Calculated DensityThe theoretical density of the crystal.1.18 g/cm³

Chromatographic Techniques for Purity Assessment and Separation

Chromatography is an essential tool for separating, identifying, and quantifying the components of a mixture. For the analysis of this compound, various liquid and gas chromatographic methods are employed to assess purity and isolate impurities.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purity analysis of non-volatile organic compounds. A reverse-phase HPLC (RP-HPLC) method is typically suitable for a polar compound like this compound. sielc.comsielc.com

In this approach, the stationary phase is non-polar (e.g., a C18-bonded silica column), and the mobile phase is a polar solvent mixture, such as acetonitrile and water. sielc.comsielc.com An acid modifier, like formic acid or phosphoric acid, is often added to the mobile phase to suppress the ionization of the carboxylic acid group, ensuring a sharp, well-defined chromatographic peak. sielc.comsielc.com Detection can be achieved using a UV detector, although the compound lacks a strong chromophore, or more universally with an evaporative light scattering detector (ELSD) or a mass spectrometer (LC-MS).

The table below outlines a typical set of parameters for an RP-HPLC method.

Parameter Condition
Column C18, 150 mm x 4.6 mm, 5 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Elution Mode Isocratic or Gradient
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detector UV at 210 nm or Mass Spectrometer
Injection Volume 10 µL

Ultra-Performance Liquid Chromatography (UPLC) is an evolution of HPLC that utilizes columns packed with smaller particles (typically sub-2 µm). researchgate.net This results in significantly higher efficiency, resolution, and speed compared to traditional HPLC. researchgate.net UPLC methods allow for much faster analysis times and reduced solvent consumption. researchgate.net An HPLC method can often be transferred to a UPLC system by scaling the flow rate and gradient times appropriately for the smaller column dimensions.

Parameter UPLC Condition Advantage over HPLC
Column C18, 50 mm x 2.1 mm, 1.7 µm particle sizeHigher efficiency, shorter column
Flow Rate 0.4 mL/minFaster analysis, less solvent use
Run Time < 5 minutesIncreased sample throughput
System Pressure Higher (8,000-15,000 psi)Required for small particles

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. Due to its polarity and low volatility, this compound is not suitable for direct GC analysis. The carboxylic acid and tertiary amine functionalities would lead to poor peak shape and strong adsorption onto the GC column.

To overcome this, derivatization is required to convert the analyte into a more volatile and thermally stable form. researchgate.netresearchgate.net A common approach is esterification of the carboxylic acid group, for example, by reacting it with methanol to form the corresponding methyl ester. This derivative will have significantly increased volatility, making it amenable to GC analysis.

The derivatized sample is then injected into the GC, where it is vaporized and separated on a capillary column (e.g., a low-polarity phase like a 5% phenyl-polysiloxane). Detection is typically performed using a Flame Ionization Detector (FID) or a Mass Spectrometer (GC-MS) for structural confirmation.

Step Procedure Purpose
1. Derivatization Esterification of the carboxylic acid group (e.g., with acidic methanol or diazomethane).Increase volatility and thermal stability.
2. GC Column Low-polarity capillary column (e.g., DB-5 or equivalent).Separate the derivatized analyte from byproducts.
3. Inlet Temperature 250 °CEnsure complete vaporization of the derivative.
4. Oven Program Temperature ramp (e.g., 100 °C to 280 °C).Elute the derivative with good peak shape.
5. Detector Flame Ionization Detector (FID) or Mass Spectrometer (MS).Quantify the analyte and confirm its identity.

Theoretical and Computational Chemistry Studies of this compound

Following a comprehensive search of scientific literature and databases, it has been determined that there are currently no specific theoretical and computational chemistry studies publicly available for the compound this compound. The requested detailed analysis, including quantum chemical calculations, conformational analysis, molecular dynamics simulations, in silico design of novel analogs, and molecular docking studies, has not been documented in existing research.

Therefore, it is not possible to provide an article with thorough, informative, and scientifically accurate content based on detailed research findings for each of the specified sections and subsections. The generation of such an article would necessitate access to primary research data that does not appear to have been published.

While the methodologies outlined in the request are standard practices in computational chemistry for drug discovery and molecular characterization, their application to this compound has not been reported in the sources reviewed.

Role of 2,2 Dimethyl 3 Morpholinopropanoic Acid As a Key Building Block in Complex Organic Synthesis

Applications in Natural Product Synthesis, including Diterpenes

While the direct application of 2,2-dimethyl-3-morpholinopropanoic acid in the total synthesis of specific diterpenes is not extensively documented in widely available literature, its structural motifs are relevant to the challenges encountered in natural product synthesis. Diterpenes are a class of natural products characterized by a C20 skeleton, often featuring complex polycyclic systems and multiple stereocenters, including quaternary carbons. The synthesis of these molecules requires precise control over stereochemistry and the strategic installation of highly substituted centers.

Utilization in Heterocyclic Compound Synthesis

The structure of this compound makes it an adept precursor for the synthesis of more complex heterocyclic systems. The inherent morpholine (B109124) ring, a saturated heterocycle containing both oxygen and nitrogen, can be retained in the final product or modified. The carboxylic acid and the tertiary amine of the morpholine group provide two reactive sites for a variety of chemical transformations.

Research has shown that related propanoic acid derivatives are versatile starting materials for creating a range of heterocyclic compounds, including pyridazinones, oxazinones, and furanones. For instance, the carboxylic acid functionality can be activated and reacted with various nucleophiles to form new rings. It can participate in condensation reactions with hydrazines to yield pyridazinone derivatives or with hydroxylamine (B1172632) to produce oxazines. The morpholine nitrogen can be involved in reactions such as N-alkylation or can direct metallation at adjacent positions, providing pathways to further functionalized heterocyclic structures.

The synthesis of substituted quinolines and other complex fused heterocyclic systems often relies on building blocks that can undergo cyclization reactions. The propanoic acid chain in this compound provides the necessary carbon backbone that can be manipulated and cyclized onto other aromatic or heterocyclic rings, expanding its utility in medicinal and materials chemistry.

Formation of Quaternary Carbon Centers in Synthetic Targets

One of the most significant applications of this compound is as a scaffold for the creation of all-carbon quaternary centers. These centers, where a carbon atom is bonded to four other carbon atoms, are prevalent in many bioactive natural products and pharmaceuticals but represent a considerable synthetic challenge due to steric hindrance.

Methodologies for creating quaternary carbons often involve reactions like hydroformylation, where a formyl group and a hydrogen atom are added across a double bond. While forming quaternary centers via hydroformylation is traditionally difficult, specialized directing groups can facilitate this transformation with high regioselectivity. Although not a directing group itself, this compound provides the quaternary center directly. This building block can be integrated into a larger molecule, where subsequent cyclization or coupling reactions lead to the desired complex target containing the embedded quaternary carbon. This approach is particularly valuable in the synthesis of spirocyclic systems and other densely functionalized molecules where the quaternary carbon is a key structural linchpin.

Function as a Ligand Component or Chiral Auxiliary in Catalytic Systems

The structural elements of this compound suggest its potential for use in asymmetric catalysis, either as a component of a larger ligand or as a chiral auxiliary. Chiral ligands are crucial for transition-metal-catalyzed reactions that produce enantiomerically enriched products.

The morpholine nitrogen and the carboxylic acid oxygen can act as coordination sites for a metal center. By modifying the molecule to introduce other coordinating groups (like phosphines) and rendering it chiral, it could be developed into a bidentate or tridentate ligand. The steric bulk provided by the gem-dimethyl group could influence the coordination geometry around the metal, creating a specific chiral environment to induce enantioselectivity in a catalytic reaction.

Alternatively, if used as a chiral auxiliary, an enantiomerically pure form of the acid could be temporarily attached to a substrate molecule. The fixed stereochemistry of the auxiliary would then direct the stereochemical outcome of a subsequent reaction on the substrate. After the key stereocenter-forming step, the auxiliary can be cleaved and recovered. While specific applications of this compound in this context are not widely reported, its functional groups are amenable to the principles of chiral auxiliary-based synthesis. The development of non-C2 symmetric chiral ligands has become an important area in catalysis, and molecules with diverse functional and steric properties like this compound are of interest for designing new catalytic systems.

Mechanistic Investigations of Chemical Transformations Involving 2,2 Dimethyl 3 Morpholinopropanoic Acid

Reaction Pathway Elucidation for Derivatization Processes

The derivatization of 2,2-Dimethyl-3-morpholinopropanoic acid and its precursors involves several key chemical transformations. The elucidation of these reaction pathways is fundamental to controlling the synthesis and modification of the molecule.

Synthesis Pathway: A primary synthetic route involves a two-step process. The first step is the N-alkylation of morpholine (B109124) with a suitable three-carbon precursor bearing a neopentyl framework. This reaction is a classic example of a nucleophilic substitution (SN2) reaction. The nitrogen atom of the morpholine ring acts as a nucleophile, attacking an electrophilic carbon on the propanoic acid precursor. Steric hindrance from the gem-dimethyl group on the precursor is a significant factor, often requiring elevated temperatures to achieve a reasonable reaction rate.

The second key step is the formation of the carboxylic acid moiety. This is commonly achieved through the hydrolysis of a corresponding ester, such as methyl 2,2-dimethyl-3-morpholinopropanoate. This reaction is typically carried out under basic conditions (saponification) followed by an acidic workup to protonate the carboxylate salt. nih.govrsc.org

Derivatization of the Carboxylic Acid: The carboxylic acid group is a prime site for derivatization, allowing for the creation of amides, esters, and other functional groups. A common pathway for forming amides involves the use of coupling agents, such as N,N′-dicyclohexylcarbodiimide (DCC). rsc.org In this pathway, DCC activates the carboxylic acid, making it susceptible to nucleophilic attack by an amine. This method is widely used in peptide synthesis and is effective for creating a diverse range of amide derivatives. nih.govrsc.org Another approach is the azide (B81097) coupling method, where the carboxylic acid is converted to an acyl azide, which then reacts with an amine. rsc.org

The primary reaction types involved in these processes are summarized below. gcms.czresearchgate.netresearchgate.net

Reaction TypeDescriptionFunctional Group Involved
Alkylation Formation of an alkyl-nitrogen bond via nucleophilic substitution.Morpholine Nitrogen
Hydrolysis Cleavage of an ester bond to form a carboxylic acid and an alcohol.Ester (precursor)
Acylation Introduction of an acyl group, typically to form an amide from the carboxylic acid.Carboxylic Acid

Kinetic and Thermodynamic Studies of Relevant Reactions

While specific, detailed kinetic and thermodynamic data for reactions involving this compound are not extensively published, the principles of chemical kinetics and thermodynamics govern its transformations. Such studies are crucial for reaction optimization, enabling control over reaction rates and product yields by adjusting parameters like temperature, concentration, and catalysts.

Kinetic studies would focus on determining the rate laws for the key synthetic and derivatization steps. For the SN2 alkylation of morpholine, the reaction rate would be expected to depend on the concentrations of both the morpholine and the alkylating agent. The rate constant (k) and activation energy (Ea) could be determined by monitoring the reaction progress over time at various temperatures, often following the Arrhenius equation. researchgate.net

Thermodynamic studies would quantify the energy changes associated with these reactions. The enthalpy (ΔH) and entropy (ΔS) of reaction determine the Gibbs free energy (ΔG), which indicates the spontaneity of a process. For instance, the hydrolysis of the ester precursor is typically a thermodynamically favorable (exergonic) process.

The table below illustrates the type of data that would be gathered in kinetic and thermodynamic investigations of the ester hydrolysis step.

Note: The following data is illustrative and represents the type of parameters determined in such studies, not experimentally verified values for this specific reaction.

ParameterSymbolIllustrative ValueSignificance
Rate Constantk1.5 x 10⁻³ L mol⁻¹ s⁻¹ (at 298 K)Quantifies the reaction speed under specific conditions.
Activation EnergyEa65 kJ/molThe minimum energy required for the reaction to occur; higher values indicate greater temperature sensitivity.
Enthalpy of ReactionΔH-25 kJ/molIndicates the heat released (exothermic) or absorbed (endothermic) by the reaction.
Entropy of ReactionΔS+15 J/(mol·K)Measures the change in disorder of the system during the reaction.

Role of Catalysis in Synthetic Transformations

Catalysis is essential for achieving efficient and selective synthesis and derivatization of this compound. Catalysts function by providing an alternative reaction pathway with a lower activation energy, thereby increasing the reaction rate without being consumed in the process.

Base Catalysis: In the N-alkylation of morpholine, a strong base is often used in catalytic or stoichiometric amounts. A base like sodium hydride (NaH) deprotonates the morpholine, converting it into a more potent morpholide anion. This significantly enhances its nucleophilicity, leading to a faster and more efficient alkylation reaction, especially when dealing with sterically hindered electrophiles. researchgate.net

Acid Catalysis: While less common for the primary synthesis, acid catalysis is fundamental in related reactions like esterification (the reverse of hydrolysis). google.com For instance, if one were to synthesize an ester derivative from the carboxylic acid, a strong acid catalyst like sulfuric acid or p-toluenesulfonic acid would be used to protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to attack by an alcohol. google.com

Coupling Agents (Catalysts for Amide Formation): In the formation of amide bonds, coupling agents like DCC are not true catalysts in the classical sense but are essential reagents that facilitate the reaction. rsc.org DCC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is then readily attacked by an amine to form the amide bond. Co-reagents like N-hydroxysuccinimide (NHS) are sometimes added to form a more stable active ester, which can improve yields and reduce side reactions. rsc.org

Catalyst / Reagent TypeExample(s)Reaction FacilitatedMechanistic Role
Strong Base Sodium Hydride (NaH)N-Alkylation of MorpholineDeprotonates the morpholine N-H, generating a more powerful nucleophile. researchgate.net
Coupling Agent N,N′-Dicyclohexylcarbodiimide (DCC)Amide bond formationActivates the carboxylic acid group, making it susceptible to nucleophilic attack by an amine. rsc.org
Lewis Acid Trimethylsilyl trifluoromethanesulfonate (B1224126) (TMSOTf)C-C bond formation (in related systems)Coordinates to oxygen atoms, activating substrates for nucleophilic attack. rsc.org
Strong Acid p-Toluenesulfonic acid (p-TsOH)EsterificationProtonates the carbonyl oxygen of the carboxylic acid, increasing its electrophilicity. google.com

Future Research Directions and Emerging Applications in Chemical Science

Development of More Efficient and Sustainable Synthetic Routes

The synthesis of 2,2-dimethyl-3-morpholinopropanoic acid and its analogues is an area ripe for innovation, with a focus on improving efficiency and aligning with the principles of green chemistry. Current synthetic strategies can be resource-intensive, and future research is directed towards developing more sustainable alternatives.

One promising avenue is the exploration of catalytic methods for the construction of the morpholine (B109124) ring and the introduction of the propanoic acid side chain. For instance, the use of transition metal catalysts, such as palladium or titanium, could facilitate more efficient C-N and C-C bond formations under milder reaction conditions. ubc.ca Photocatalytic approaches, utilizing visible light to drive chemical transformations, also present a sustainable alternative to traditional thermal methods. nih.gov

Furthermore, the principles of green chemistry are increasingly being applied to the synthesis of morpholine derivatives. organic-chemistry.orgajgreenchem.comresearchgate.netchemrxiv.orgnih.gov This includes the use of environmentally benign solvents, minimizing the generation of hazardous waste, and employing atom-economical reactions. For example, the development of one-pot syntheses, where multiple reaction steps are carried out in a single reaction vessel, can significantly reduce solvent usage and purification steps. ubc.ca A recent development in the green synthesis of morpholines involves a one or two-step, redox-neutral protocol using ethylene sulfate and potassium tert-butoxide, which are inexpensive reagents. organic-chemistry.org This method is scalable and avoids the use of toxic reagents. organic-chemistry.org

Future research in this area will likely focus on the development of robust and scalable catalytic systems that can tolerate a wide range of functional groups, enabling the synthesis of a diverse library of this compound analogues.

Table 1: Comparison of Synthetic Strategies for Morpholine Derivatives

Synthetic StrategyAdvantagesDisadvantagesPotential for this compound
Traditional Multi-step Synthesis Well-established proceduresOften requires harsh reagents, multiple steps, and generates significant waste. chemrxiv.orgCurrent basis for synthesis, with room for improvement.
Catalytic Hydroamination/Transfer Hydrogenation High efficiency and enantioselectivity, one-pot potential. ubc.caMay require expensive catalysts and ligands.High potential for a more efficient and stereocontrolled synthesis.
Photocatalytic Annulation Utilizes visible light, mild reaction conditions. nih.govSubstrate scope and scalability may be limited.A promising green alternative for the formation of the morpholine ring.
Green Synthesis with Ethylene Sulfate Uses inexpensive and less hazardous reagents, redox-neutral, scalable. organic-chemistry.orgnih.govMay require careful optimization for specific substrates.A highly promising sustainable route for the synthesis of the core structure.

Exploration of Undiscovered Reactivity Patterns and Transformations

The steric hindrance around the carboxylic acid group in this compound is expected to impart unique reactivity to the molecule. This steric congestion can influence the accessibility of the carbonyl group to nucleophiles, potentially leading to selective transformations that are not observed in less hindered analogues.

Future research will likely focus on leveraging this steric hindrance to control the outcome of chemical reactions. For example, the bulky dimethyl groups could direct the approach of reagents to specific sites on the molecule, enabling highly regioselective and stereoselective transformations. Computational studies can play a crucial role in predicting and understanding these reactivity patterns. researchgate.net

The beta-amino acid nature of this compound also opens up avenues for exploring novel transformations. Beta-amino acids are known to participate in unique cyclization and fragmentation reactions, and the specific substitution pattern of this compound could lead to the discovery of new chemical transformations.

Furthermore, the morpholine nitrogen can be quaternized or oxidized to introduce new functional groups and modify the electronic properties of the molecule. The reactivity of the resulting morpholinium salts and N-oxides could be explored for applications in catalysis or as reactive intermediates in organic synthesis.

Table 2: Potential Reactivity of this compound

Functional GroupPotential ReactivityInfluencing Factors
Carboxylic Acid Esterification, amidation, reduction, decarboxylation.Steric hindrance from the dimethyl groups may require specialized reagents or catalysts for transformations at the carbonyl carbon.
Morpholine Nitrogen N-alkylation, N-acylation, N-oxidation, quaternization.The basicity and nucleophilicity of the nitrogen can be tuned by the reaction conditions.
Beta-Amino Acid Scaffold Cyclization reactions, fragmentation, peptide coupling.The conformation of the molecule and the nature of the substituents will influence the outcome of these reactions.

Integration into Advanced Materials Science and Functional Molecule Design

The morpholine moiety is a well-established pharmacophore in medicinal chemistry and a valuable building block in materials science. e3s-conferences.orgresearchgate.netsemanticscholar.org The unique combination of a morpholine ring and a sterically hindered carboxylic acid in this compound makes it an attractive candidate for incorporation into advanced materials and the design of novel functional molecules.

In materials science , this compound could be used as a monomer or a cross-linking agent in the synthesis of novel polymers. The morpholine group can impart desirable properties such as improved solubility, thermal stability, and biocompatibility. nih.gov For example, polymers incorporating this moiety could find applications as hydrogels for drug delivery or as membranes for separation processes. The steric bulk of the dimethyl groups could also be exploited to control the morphology and physical properties of the resulting polymers.

In the design of functional molecules , this compound can serve as a versatile scaffold. The carboxylic acid provides a handle for conjugation to other molecules, while the morpholine ring can be used to modulate the physicochemical properties of the final compound. evitachem.com For instance, it could be incorporated into bioactive peptides to enhance their metabolic stability and cell permeability. The morpholine nitrogen can also act as a proton sponge, which is a desirable feature in drug delivery systems.

Future research in this area will likely involve the synthesis of a variety of derivatives of this compound and the evaluation of their properties in different applications. This could lead to the development of new materials with tailored functionalities and novel therapeutic agents with improved efficacy.

Table 3: Potential Applications in Materials Science and Functional Molecule Design

Application AreaPotential Role of this compoundDesired Properties
Polymer Chemistry Monomer, cross-linking agent, additive.Enhanced solubility, thermal stability, biocompatibility, controlled morphology. e3s-conferences.orgnih.gov
Drug Delivery Component of drug-polymer conjugates, building block for smart hydrogels.Biocompatibility, pH-responsiveness, controlled drug release. nih.gov
Medicinal Chemistry Scaffold for the synthesis of bioactive molecules, peptidomimetics. researchgate.netsemanticscholar.orgImproved metabolic stability, enhanced cell permeability, target-specific binding.
Supramolecular Chemistry Building block for self-assembling systems.Controlled aggregation, formation of well-defined nanostructures.

Q & A

Q. What are the critical considerations for optimizing the synthesis of 2,2-Dimethyl-3-morpholinopropanoic acid to ensure high yield and purity?

  • Methodological Answer : Synthesis optimization requires systematic variation of reaction parameters. Key steps include:
  • Protecting Group Strategy : Use tert-butoxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc) groups to protect reactive sites during morpholine ring conjugation .
  • Solvent Selection : Polar aprotic solvents (e.g., DMF, THF) enhance nucleophilic substitution between morpholine and propanoic acid derivatives. Ensure anhydrous conditions to avoid hydrolysis .
  • Temperature Control : Maintain 60–80°C for efficient coupling; higher temperatures may degrade acid-sensitive intermediates .
  • Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradients) followed by recrystallization (ethanol/water) to isolate high-purity product .

Q. How can structural ambiguities in this compound be resolved using spectroscopic techniques?

  • Methodological Answer : Combine multiple analytical methods:
  • NMR : Use 1H^1H- and 13C^{13}C-NMR to confirm methyl group positions (δ 1.2–1.4 ppm for dimethyl) and morpholine ring integration (δ 3.4–3.7 ppm for N–CH2_2) .
  • X-ray Crystallography : Resolve stereochemical uncertainties (e.g., chair vs. boat conformation of morpholine) .
  • Mass Spectrometry : Confirm molecular weight (e.g., [M+H]+^+ at m/z 230.2) and fragmentation patterns to validate substituent arrangement .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in enzyme-binding studies?

  • Methodological Answer : Use density functional theory (DFT) and molecular docking:
  • DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to evaluate electron density distribution, highlighting nucleophilic sites (e.g., morpholine nitrogen) .
  • Docking Simulations : Apply AutoDock Vina to model interactions with target enzymes (e.g., proteases). Focus on hydrogen bonding between the carboxylic acid group and catalytic residues .
  • Validation : Cross-check computational results with experimental IC50_{50} values from enzyme inhibition assays .

Q. What strategies address contradictions in reported bioactivity data for morpholine-containing propanoic acid derivatives?

  • Methodological Answer : Discrepancies often arise from assay variability or impurities. Mitigate by:
  • Standardized Assays : Use uniform cell lines (e.g., HEK293 for receptor studies) and control for pH (6.5–7.5) to ensure consistent ionization of the carboxylic acid group .
  • Impurity Profiling : Employ HPLC-MS to identify byproducts (e.g., de-methylated analogs) that may skew bioactivity results .
  • Meta-Analysis : Compare datasets using statistical tools (e.g., ANOVA) to isolate variables like solvent choice (DMSO vs. saline) impacting solubility .

Q. How can kinetic studies elucidate the mechanism of this compound in catalytic reactions?

  • Methodological Answer : Conduct time-resolved experiments:
  • Stopped-Flow Spectroscopy : Monitor intermediate formation (e.g., acyl-enzyme adducts) at millisecond resolution .
  • Isotope Labeling : Use 13C^{13}C-labeled propanoic acid to track bond cleavage via 13C^{13}C-NMR .
  • Rate Law Determination : Vary substrate concentration (0.1–10 mM) to distinguish between Michaelis-Menten and ping-pong mechanisms .

Methodological Challenges & Solutions

Q. What are the limitations of current synthetic routes, and how can they be improved?

  • Answer :
  • Challenge : Low yields (<50%) due to steric hindrance from dimethyl groups .
  • Solution : Introduce microwave-assisted synthesis to enhance reaction efficiency (20 minutes vs. 12 hours) and reduce side-product formation .

Q. How can researchers safely handle reactive intermediates during synthesis?

  • Answer :
  • Engineering Controls : Use fume hoods and inert gas (N2_2) purging for air-sensitive steps .
  • Personal Protective Equipment (PPE) : Wear nitrile gloves and safety goggles when handling morpholine derivatives (potential irritants) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.